![molecular formula C9H11Cl2N B1455020 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 1197668-23-7](/img/structure/B1455020.png)
5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride
Overview
Description
5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride (5-Cl-2,3-DH-1H-inden-1-amine HCl) is a chemical compound found in a variety of applications, ranging from pharmaceuticals to lab experiments. It is a derivative of the indene family, and is known for its ability to act as both an acid and a base. 5-Cl-2,3-DH-1H-inden-1-amine HCl is a highly versatile compound, with a wide range of potential applications in the medical, pharmaceutical, and laboratory fields.
Scientific Research Applications
Chemical Synthesis
This compound is used as a reagent in the synthetic preparation of various other compounds . It plays a crucial role in the formation of complex molecules during chemical reactions .
Antibacterial and Antifungal Studies
Derivatives of 2,3-dihydro-1H-inden-1-one, which is structurally similar to our compound, have been synthesized and tested for their antibacterial and antifungal properties . They have shown potent antibacterial action with broad-spectrum antibacterial activity .
Treatment of Airway Disorders
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride, a similar compound, has been used in formulations in combination with corticosteroids for the treatment of airway disorders . This suggests potential applications of our compound in similar medical treatments .
Anticancer Studies
Compounds containing a 2,3-dihydro-1H-inden-1-one structure exhibit a great profile of pharmacological properties, including anticancer activities . This suggests that our compound could potentially be used in anticancer research .
Anti-inflammatory Studies
2,3-dihydro-1H-inden-1-one derivatives have also shown anti-inflammatory activities . This indicates that our compound could potentially be used in the research of anti-inflammatory drugs .
Antioxidant Studies
2,3-dihydro-1H-inden-1-one derivatives have demonstrated antioxidant activities . This suggests that our compound could potentially be used in antioxidant research .
properties
IUPAC Name |
5-chloro-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.ClH/c10-7-2-3-8-6(5-7)1-4-9(8)11;/h2-3,5,9H,1,4,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYBHXVWIQBARN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672573 | |
Record name | 5-Chloro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1197668-23-7 | |
Record name | 5-Chloro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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